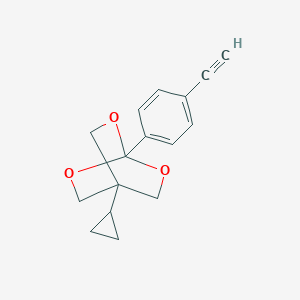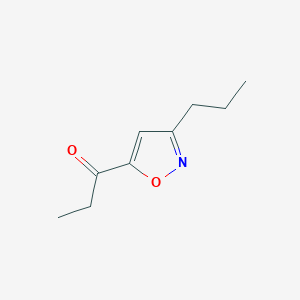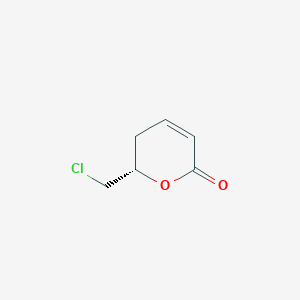
2,2-Dimethyl-1,3-dioxolane
Vue d'ensemble
Description
“2,2-Dimethyl-1,3-dioxolane” is a chemical compound with the molecular formula C5H10O2 . It is also known by other names such as "Acetone, cyclic ethylene acetal" .
Synthesis Analysis
“2,2-Dimethyl-1,3-dioxolane” can be prepared via a condensation reaction between glycolic acid and acetone in the presence of P2O5 in diethyl ether . Another study identified a novel derivative of “2,2-Dimethyl-1,3-dioxolane” to be a HRV 3C protease inhibitor via virtual screening .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-1,3-dioxolane” can be viewed using Java or Javascript .
Chemical Reactions Analysis
The activated carbons prepared from corncob have been used for the valorization of glycerol to produce “2,2-Dimethyl-1,3-dioxolane-4-methanol” (solketal), oxygenated additives to fuel . The reaction parameters for the ketalisation reaction using AAC-CC as a catalyst were optimized .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Dimethyl-1,3-dioxolane” include a boiling point of 365.7 K , a density of 0.926 g/mL at 25 °C , and a refractive index n20/D of 1.398 .
Applications De Recherche Scientifique
Production of Solketal
2,2-Dimethyl-1,3-dioxolane is used in the production of Solketal , an oxygenated additive to fuel . The process involves the valorization of glycerol to produce 2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal). The reaction parameters for the ketalisation reaction are optimized using a face-centered composite design (FCCD) of RSM .
Biofuel Production
The compound plays a significant role in the production of biofuels . Biofuels are fossil fuel alternatives made from organic material and can serve as an alternative replacement to energy needs from vehicle fuel to central home heating .
Organic Intermediates
2,2-Dimethyl-1,3-dioxolane is used as organic intermediates in various chemical reactions . These intermediates are compounds that are formed in a middle step of a chemical reaction and are further reacted to form the desired product.
Fine Chemicals
The compound is used in the production of fine chemicals . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes.
Pharmaceutical Research and Development
2,2-Dimethyl-1,3-dioxolane is used in pharmaceutical research and development . It’s used in the synthesis of new drugs and in the optimization of existing drug formulations.
Inhibitor of Human Rhinovirus 3C Protease
The compound has been identified as a human rhinovirus 3C protease inhibitor . This makes it a potential candidate for the treatment of HRV infections, as the maturation and replication of this virus entirely depend on the activity of a virus-encoded 3C protease .
Mécanisme D'action
Target of Action
2,2-Dimethyl-1,3-dioxolane is a chemical compound with the molecular formula C5H10O2 It’s known that dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . This suggests that the compound may interact with aldehydes and ketones in biological systems.
Mode of Action
It’s known that dioxolanes can be used as a solvent and as a co-monomer in polyacetals . This suggests that the compound may interact with its targets through a process of solvation or polymerization.
Biochemical Pathways
It’s known that the compound can be used for the valorization of glycerol to produce 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal), an oxygenated additive to fuel . This suggests that the compound may play a role in the metabolic pathways related to glycerol and fuel production.
Pharmacokinetics
It’s known that the compound has a boiling point of 3657 K and a vapor pressure of 66.3mmHg at 25°C , which may influence its bioavailability and distribution in the body.
Result of Action
It’s known that the compound can be used in the synthesis of other compounds, such as solketal , suggesting that it may have a role in chemical reactions and transformations within the cell.
Action Environment
The action of 2,2-Dimethyl-1,3-dioxolane can be influenced by environmental factors. For instance, it’s known that the compound should be handled with care to avoid skin contact and inhalation. Moreover, it should be used only outdoors or in a well-ventilated area . These precautions suggest that the compound’s action, efficacy, and stability may be influenced by factors such as ventilation and exposure to air.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .
Orientations Futures
The superabundance of glycerol from biodiesel manufacturers will lead to the availability of glycerol at a demean price; therefore, it would create a huge market value for the applications of crude glycerol . The activated carbons so prepared have been used for the valorization of glycerol to produce “2,2-Dimethyl-1,3-dioxolane-4-methanol” (solketal), oxygenated additives to fuel .
Propriétés
IUPAC Name |
2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2)6-3-4-7-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJBDWPVNAYVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183419 | |
| Record name | 2,2-Dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,3-dioxolane | |
CAS RN |
2916-31-6 | |
| Record name | 2,2-Dimethyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2916-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2916-31-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,2-Dimethyl-1,3-dioxolane?
A1: 2,2-Dimethyl-1,3-dioxolane has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol.
Q2: Is there any spectroscopic data available for 2,2-Dimethyl-1,3-dioxolane?
A2: Yes, spectroscopic data like IR and NMR (1H and 13C) are commonly used to characterize 2,2-Dimethyl-1,3-dioxolane and its derivatives. For instance, [] describes the use of IR, 1H NMR, 13C NMR, and EIMS to characterize amide derivatives of 1,3-dioxolane.
Q3: Can 2,2-Dimethyl-1,3-dioxolane be synthesized from glycerol?
A3: Yes, 2,2-Dimethyl-1,3-dioxolane, often referred to as solketal, can be synthesized from glycerol through an acetalization reaction with acetone. This reaction is often catalyzed by acids, with [] demonstrating the effectiveness of SnCl2 as a catalyst.
Q4: What are the applications of 2,2-Dimethyl-1,3-dioxolane in organic synthesis?
A4: 2,2-Dimethyl-1,3-dioxolane is often used as a protecting group for carbonyl compounds or diols in organic synthesis. It can be easily introduced and removed under mild conditions. [] describes its use in protecting the glycerol moiety during the synthesis of 1-monopalmitin.
Q5: What is the role of 2,2-Dimethyl-1,3-dioxolane in polymer chemistry?
A5: 2,2-Dimethyl-1,3-dioxolane can be incorporated into polymers. For example, [] describes the use of (2,2-dimethyl-1,3-dioxolane) methyl methacrylate in synthesizing block copolymers for biomedical applications. These polymers are then hydrolyzed to generate poly(glycerol methacrylate) segments, imparting hydrophilicity and swelling behavior to the material.
Q6: Can 2,2-Dimethyl-1,3-dioxolane be used in the synthesis of chiral compounds?
A6: Yes, the chiral derivative (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol, often referred to as TADDOL, is a widely used chiral auxiliary in asymmetric synthesis. [] describes the use of TADDOL derivatives in the asymmetric Ullmann coupling reaction.
Q7: Are there any solvent-free methods for preparing 2,2-Dimethyl-1,3-dioxolane derivatives?
A7: Yes, solvent-free methods, often assisted by microwave irradiation, have been developed for the synthesis of 2,2-Dimethyl-1,3-dioxolane derivatives. [] describes a solvent-free approach for preparing (2,2-dimethyl-1,3-dioxolane-4-yl) methanol, an important intermediate.
Q8: Has computational chemistry been used to study 2,2-Dimethyl-1,3-dioxolane?
A8: Yes, DFT calculations have been employed to investigate the thermal decomposition mechanism of 2,2-Dimethyl-1,3-dioxolane and similar compounds in the gas phase. [] utilized B3LYP and MPW1PW91 methods with different basis sets to study the reaction pathway and transition states.
Q9: Is 2,2-Dimethyl-1,3-dioxolane compatible with a variety of solvents?
A9: Yes, 2,2-Dimethyl-1,3-dioxolane is typically soluble in a wide range of organic solvents, making it suitable for various synthetic applications.
Q10: What analytical methods are commonly used to study reactions involving 2,2-Dimethyl-1,3-dioxolane?
A12: Common techniques include gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For instance, [] employed mass-analyzed ion kinetic energy spectrometry and accurate mass measurements to study the fragmentation behavior of 2,2-dimethyl-1,3-dioxolane derivatives under electron impact ionization.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















